4-羟基-3-硝基苯甲酮

描述

4-Hydroxy-3-nitrobenzophenone is a chemical compound . It has been used as an intermediate in the synthesis of novel amodiaquine analogs as potential antimalarial and antifilarial compounds .

Synthesis Analysis

The synthesis of 4-Hydroxy-3-nitrobenzophenone can be achieved by treating 4-methylamino-3-nitrobenzophenone with boiling 10% aqueous sodium hydroxide for 48 hours . Another method involves the use of sodium nitrate, potassium hydrogensulfate, and silica gel in dichloromethane at 20 degrees Celsius for 12 hours .Molecular Structure Analysis

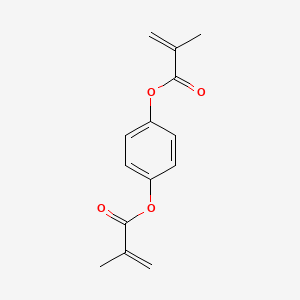

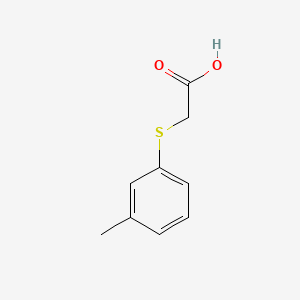

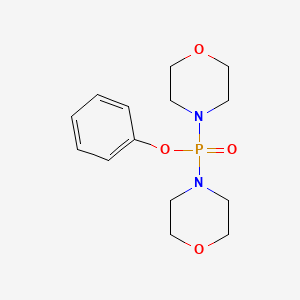

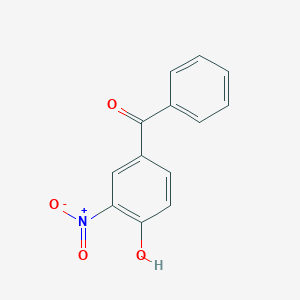

The molecular formula of 4-Hydroxy-3-nitrobenzophenone is C13H9NO4 . It contains 28 bonds, including 19 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 nitro group (aromatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis

4-Hydroxy-3-nitrobenzophenone can participate in various chemical reactions. For instance, it can be used as a polymerization catalyst . It can also be used in the synthesis of Schiff bases .科学研究应用

电化学性质和还原机理

4-羟基-3-硝基苯甲酮及其相关化合物因其电化学性质而受到研究。研究表明,类似硝基化合物在水性介质中的电化学还原,揭示了其还原机理的重要见解。例如,已经研究了 4-硝基苯甲酮在汞电极上的水性介质中的电化学还原,显示了一个涉及电子转移和质子化步骤的多步还原过程 (Laviron, Meunier-Prest, & Lacasse, 1994).

合成与结构分析

苯甲酮衍生物(包括 4-羟基-3-硝基苯甲酮)的合成和结构表征已得到广泛研究。研究已经合成和表征了此类化合物的结构,包括它们的分子内氢键形成和晶体结构 (Lu & He, 2012).

在高分子科学中的应用

4-羟基-3-硝基苯甲酮衍生物已应用于高分子科学领域。关于新型聚酰亚胺的合成和表征的研究,其中包括此类苯甲酮的衍生物,证明了它们在制造具有独特性能的热稳定聚合物方面的效用 (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

环境毒理学

研究还探讨了相关苯甲酮化合物对环境的影响,例如它们的潜在生殖毒性。对结构相似的化合物苯甲酮-3 的研究强调了了解这些化学化合物对环境和健康的影响的必要性 (Ghazipura, McGowan, Arslan, & Hossain, 2017).

光学和电子应用

已经对相关苯甲酮衍生物(如 3-硝基-4-羟基苯甲酮)的结构和电子性质进行了研究。这些研究旨在了解它们在非线性光学和电子器件等领域的潜在应用。例如,对 3-硝基-4-羟基-4'-溴苯甲酮的研究有助于了解其晶体结构和光学性质 (Jin, Jin, & Zhou, 1995).

安全和危害

The safety data sheet for a similar compound, 4-Hydroxybenzophenone, indicates that it may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects . It’s important to handle such compounds with care, using protective equipment and following safety guidelines.

作用机制

Target of Action

Benzophenone derivatives have been investigated for their antitumor activity , suggesting that they may interact with cellular targets involved in tumor growth and proliferation.

Mode of Action

Benzophenone derivatives have been shown to exhibit strong antitumor activity

Biochemical Pathways

Benzophenone derivatives have been associated with antitumor activity , which could involve multiple biochemical pathways related to cell growth, proliferation, and apoptosis.

Result of Action

Given the reported antitumor activity of benzophenone derivatives , it is plausible that 4-Hydroxy-3-nitrobenzophenone could induce changes at the molecular and cellular levels that inhibit tumor growth and proliferation.

属性

IUPAC Name |

(4-hydroxy-3-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12-7-6-10(8-11(12)14(17)18)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPWIFSQHLDLNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282607 | |

| Record name | 4-HYDROXY-3-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5464-98-2 | |

| Record name | NSC26791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXY-3-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 4-hydroxy-3-nitrobenzophenone in the provided research papers?

A1: 4-Hydroxy-3-nitrobenzophenone is primarily employed as a key component in the synthesis of activated esters on solid supports (polymers) [, , , ]. These activated esters then act as efficient acylating reagents for various applications, particularly in peptide synthesis.

Q2: How is 4-hydroxy-3-nitrobenzophenone incorporated into solid-phase synthesis?

A2: The research demonstrates that 4-hydroxy-3-nitrobenzophenone can be attached to solid resins, such as polystyrene []. This immobilized form allows for easier reaction workup and purification in solid-phase synthesis.

Q3: Can you provide an example of how 4-hydroxy-3-nitrobenzophenone-based activated esters are utilized in peptide synthesis?

A3: One study [] describes the synthesis of enkephalins (peptide neurotransmitters) using polymeric activated esters derived from 4-hydroxy-3-nitrobenzophenone. The polymeric reagent reacts with amino acids, facilitating the step-wise construction of the desired peptide sequence on the solid support.

Q4: Beyond peptide synthesis, are there other applications of 4-hydroxy-3-nitrobenzophenone highlighted in the research?

A4: Yes, one study [] explores the modification of agarose gel with 4-hydroxy-3-nitrobenzophenone. This modification introduces hydrophobic groups to the gel, enabling the oriented immobilization of enzymes like chymotrypsin and trypsin. This oriented immobilization can potentially enhance the enzyme's activity and stability for various biotechnological applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。